Stachybotrysin B

Description

This compound has been reported in Stachybotrys chartarum with data available.

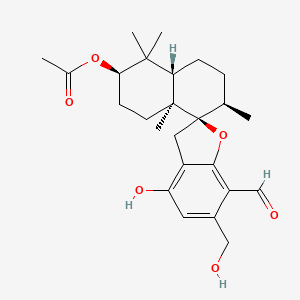

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,4aS,5R,6R,8aS)-7'-formyl-4'-hydroxy-6'-(hydroxymethyl)-1,1,4a,6-tetramethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-3H-1-benzofuran]-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-14-6-7-20-23(3,4)21(30-15(2)28)8-9-24(20,5)25(14)11-17-19(29)10-16(12-26)18(13-27)22(17)31-25/h10,13-14,20-21,26,29H,6-9,11-12H2,1-5H3/t14-,20+,21-,24+,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTZGKRXYRFKIF-UKDHAUJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)CO)O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)CO)O)(CC[C@H](C2(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stachybotrysin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrysin B is a naturally occurring phenylspirodrimane metabolite isolated from the fungus Stachybotrys chartarum. This compound has garnered interest within the scientific community due to its notable biological activities, including antiviral and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, along with a summary of the experimental methodologies used for its isolation and characterization.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of the phenylspirodrimane class of natural products. Its chemical identity has been established through extensive spectroscopic analysis.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | (1′R,2′R,4′aS,6′R,8′aS)-6′-(acetyloxy)-3′,4′,4′a,5′,6′,7′,8′,8′a-octahydro-4-hydroxy-6-(hydroxymethyl)-2′,5′,5′,8′a-tetramethyl-spiro[benzofuran-2(3H),1′(2′H)-naphthalene]-7-carboxaldehyde | [1] |

| CAS Number | 2098376-42-0 | [1] |

| Molecular Formula | C₂₅H₃₄O₆ | [1][2] |

| Formula Weight | 430.5 g/mol | [1] |

| Purity | ≥95% | [1][2] |

| Formulation | A solid | [1] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol | [1][2] |

| SMILES | CC(O[C@@H]1CC[C@@]2(C)--INVALID-LINK--[C@@]23OC4=C(C=O)C(CO)=CC(O)=C4C3">C@([H])C1(C)C)=O | [1] |

| InChI Key | QQTZGKRXYRFKIF-UKDHAUJISA-N | [1] |

| Source Organism | Stachybotrys chartarum | [1] |

Biological Activity

This compound has demonstrated significant biological activity in preclinical studies, highlighting its potential as a lead compound for drug development. Its antiviral and cytotoxic effects are of particular interest.

Table 2: Summary of the Biological Activity of this compound

| Activity | Cell Line/Target | IC₅₀ Value | Reference |

| Antiviral (HIV) | SupT1 cells | 19.2 μM | [1] |

| Cytotoxicity | K562 | 21.72 μM | [1] |

| HeLa | 39.63 μM | [1] | |

| HL-60 | 18.5 μM | [1] | |

| Osteoclastogenesis | Bone Marrow Macrophages | Inhibits differentiation | [2] |

Mechanism of Action: Inhibition of RANKL Signaling

This compound belongs to the phenylspirodrimane class of compounds, which have been shown to inhibit osteoclast differentiation.[2] This process is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The proposed mechanism involves the suppression of RANKL-induced activation of downstream signaling cascades, including the mitogen-activated protein kinases (MAPKs) such as p-ERK, p-JNK, and p-p38, as well as the transcription factors c-Fos and NFATc1.[2]

Experimental Protocols

The following sections outline the general experimental procedures for the isolation, purification, and biological evaluation of this compound, based on methodologies reported for related natural products.

Fungal Cultivation and Extraction

-

Fungal Strain : Stachybotrys chartarum (e.g., CGMCC-3.5365).

-

Culture Medium : Potato Dextrose Broth (PDB) is a suitable liquid medium for large-scale fermentation.[3]

-

Fermentation : The fungus is cultured in PDB at approximately 28°C for a period of 7-21 days with shaking to ensure aeration and homogenous growth.[3][4]

-

Extraction : The fungal mycelia and broth are separated by filtration. Both are then extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.[1][3]

Purification of this compound

-

Initial Fractionation : The crude extract is subjected to silica gel column chromatography using a gradient solvent system of increasing polarity (e.g., petroleum ether-ethyl acetate or hexane-acetone) to separate the components into several fractions.[1][5]

-

Fine Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are further purified using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield the pure compound.[1][5]

Biological Assays

-

Cell Culture : Human cancer cell lines (e.g., K562, HeLa, HL-60) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment : Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.

-

Cell Line : SupT1 cells, a human T-cell line susceptible to HIV infection, are used.

-

Infection : SupT1 cells are infected with an HIV-1 strain (e.g., HIV-1 IIIB).

-

Treatment : Immediately after infection, the cells are treated with different concentrations of this compound.

-

Syncytia Formation : The formation of syncytia (large, multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is monitored microscopically over several days.

-

Data Analysis : The concentration of this compound that inhibits syncytia formation by 50% (IC₅₀) is determined.

Conclusion

This compound is a promising natural product with demonstrated antiviral and cytotoxic activities. Its unique chemical structure and biological profile make it a valuable candidate for further investigation in the context of drug discovery and development. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further studies on this and related compounds. A deeper understanding of its mechanism of action, particularly its interaction with the RANKL signaling pathway, may open new avenues for therapeutic interventions in various diseases.

References

- 1. Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Cymopolyphenols A–F From a Marine Mesophotic Zone Aaptos Sponge-Associated Fungus Cymostachys sp. NBUF082 [frontiersin.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Stachybotrysin B

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive understanding of the biosynthetic pathway of Stachybotrysin B, a complex phenylspirodrimane with significant biological activities, is crucial for researchers in natural product chemistry, mycology, and drug development. This technical guide synthesizes the current knowledge of its intricate molecular construction by the fungus Stachybotrys, providing a deep dive into the genetic and enzymatic machinery responsible for its creation.

This compound belongs to the phenylspirodrimane (PSD) class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid precursors. The biosynthesis of this complex molecule is a multi-step process orchestrated by a suite of specialized enzymes. While the complete pathway is an active area of research, significant strides have been made in identifying the key building blocks, intermediates, and the genetic blueprint encoded in the fungal genome.

The Genesis: Precursors and the Key Intermediate Ilicicolin B

The journey to this compound begins with two fundamental precursors: farnesyl diphosphate (FPP) , a C15 isoprenoid intermediate from the mevalonate pathway, and orsellinic acid , a polyketide.[1][2] The crucial first phase of the biosynthesis culminates in the formation of ilicicolin B (also known as LL-Z1272β), a key intermediate that serves as the foundational scaffold for a diverse array of phenylspirodrimanes.[1][3]

The genetic basis for the synthesis of ilicicolin B has been elucidated through the discovery of a biosynthetic gene cluster (BGC) in Stachybotrys bisbyi.[4][5] This cluster, designated stb, harbors the essential genes encoding the enzymatic machinery for this initial phase. A similar gene cluster, termed psd, has been identified in Stachybotrys sp. CPCC 401591 and is responsible for the broader biosynthesis of PSDs.[6][7]

The key enzymes involved in the formation of ilicicolin B from the primary precursors are:

-

Polyketide Synthase (PKS): An iterative Type I PKS, designated PsdA in the psd cluster, is responsible for the synthesis of the orsellinic acid core from acetyl-CoA and malonyl-CoA.[4][6]

-

Prenyltransferase: A UbiA-family prenyltransferase, PsdC , catalyzes the farnesylation of the polyketide intermediate.[4][6]

-

Nonribosomal Peptide Synthetase (NRPS)-like Enzyme: A reductase, PsdB , which shows homology to NRPSs, is involved in the subsequent chemical transformations leading to the final structure of ilicicolin B.[4][6]

The Path Forward: From Ilicicolin B to this compound

The conversion of ilicicolin B to this compound involves a series of complex tailoring reactions, including oxidations and cyclizations. While the precise sequence and the specific enzymes for every step are still under investigation, the psd gene cluster in Stachybotrys sp. CPCC 401591 provides a roadmap.[6][7] Beyond psdA, psdB, and psdC, this cluster contains genes predicted to encode a variety of tailoring enzymes, such as oxidoreductases and transferases, which are believed to be responsible for the structural diversification of the phenylspirodrimane skeleton.[6]

A hypothetical pathway has been proposed for the biosynthesis of a related PSD, chartarlactam K, based on the deduced functions of the genes within the psd cluster.[6][7] This model suggests a series of oxidative modifications and cyclizations of the ilicicolin B core. It is highly probable that a similar enzymatic cascade is responsible for the biosynthesis of this compound, involving specific hydroxylations, acetylations, and cyclizations to yield its final intricate structure.

Quantitative Insights into this compound Production

Quantitative data on the biosynthesis of this compound is primarily focused on the final product titers under various culture conditions. Studies have shown that the production of phenylspirodrimanes, including this compound, is significantly influenced by the growth medium. For instance, cultivation of Stachybotrys species on different agar media such as Potato Dextrose Agar (PDA), Malt Extract Agar (MEA), and Czapek Yeast Autolysate Agar (CYA) results in varied metabolite profiles and quantities of this compound.[1]

| Medium | S. chlorohalonata St B Production (µg/cm²) | S. chartarum (Chemotype S) St B Production (µg/cm²) |

| PDA | High | Moderate |

| MEA | Moderate | Low |

| CYA | Low | Low |

| Table 1: Relative production of this compound (St B) by different Stachybotrys strains on various media. Data compiled from qualitative and quantitative analyses in referenced literature.[1] |

These findings underscore the importance of culture conditions in modulating the expression of the biosynthetic gene clusters and, consequently, the yield of the final product.

Experimental Methodologies

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of advanced experimental techniques.

1. Genome Mining and Bioinformatic Analysis:

-

Protocol: Whole-genome sequencing of Stachybotrys species is performed using platforms like Illumina HiSeq. The resulting genomic data is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) for meroterpenoids.[6][8] Homology searches (e.g., BLAST) are used to compare identified genes with known enzyme-encoding genes from other fungal species to predict their functions.[6]

2. Gene Deletion and Heterologous Expression:

-

Protocol: To confirm the function of a candidate gene or an entire BGC, gene deletion experiments are conducted in the native Stachybotrys host using techniques like protoplast transformation with a knockout cassette.[6] The resulting mutant is then cultured, and its metabolite profile is analyzed by LC-MS/MS to check for the absence of the target compound. Conversely, heterologous expression involves cloning the gene or BGC into a more genetically tractable host, such as Aspergillus oryzae, and then analyzing the culture for the production of the new metabolite.[4]

3. Metabolite Profiling and Structural Elucidation:

-

Protocol: Fungal cultures are extracted with organic solvents (e.g., ethyl acetate). The crude extract is then subjected to chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC). The purified compounds are analyzed using High-Resolution Mass Spectrometry (HRMS) to determine their elemental composition and tandem Mass Spectrometry (MS/MS) to obtain fragmentation patterns. The final structure is elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).[1][9]

Conclusion and Future Directions

The study of the this compound biosynthetic pathway has revealed a fascinating example of fungal metabolic engineering. The identification of the psd gene cluster provides a critical foundation for a complete understanding of how this complex molecule is assembled. Future research will likely focus on the functional characterization of the individual tailoring enzymes within this cluster through in vitro enzymatic assays and heterologous expression studies. This will not only complete our knowledge of the this compound pathway but also open up possibilities for the bioengineering of novel phenylspirodrimane derivatives with potentially enhanced or novel therapeutic properties. The development of more detailed quantitative models of the pathway will also be crucial for optimizing the production of this compound for potential pharmaceutical applications.

References

- 1. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 3. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

Stachybotrys chartarum and the Production of Stachybotrysin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrys chartarum, a greenish-black mold commonly found in water-damaged buildings, is a prolific producer of a diverse array of secondary metabolites. While much of the focus has been on its potent macrocyclic trichothecenes, another class of compounds, the phenylspirodrimanes, exhibits significant biological activity and is a subject of growing interest in drug discovery and toxicology. This technical guide provides an in-depth overview of Stachybotrys chartarum strains known to produce Stachybotrysin B, a notable member of the phenylspirodrimane family. We will delve into the quantitative data on its production, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.

Phenylspirodrimanes are a class of meroterpenoids characterized by a spirocyclic drimane fused to a phenyl moiety.[1] These compounds, including this compound, are produced by various strains of S. chartarum.[2][3] This guide aims to be a comprehensive resource for researchers working on the identification, characterization, and potential applications of this compound and related compounds.

Data Presentation: this compound Production

The production of this compound by Stachybotrys chartarum is strain-dependent and heavily influenced by culture conditions. The following table summarizes the quantitative data available for this compound production by specific strains.

| Strain | Medium | Growth Time (days) | This compound Concentration (µg/cm²) | Reference |

| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 7 | Present (relative abundance ~23%) | [2] |

| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 14 | Present (relative abundance ~25%) | [2] |

| Stachybotrys chartarum ATCC 34916 | Malt Extract Agar (MEA) | 21 | Present (relative abundance ~20%) | [2] |

Note: The data from Ulrich et al. (2019) is presented as relative abundance, as absolute quantification for this compound was not provided in that study. Further research is needed to establish a more comprehensive quantitative dataset across a wider range of strains and conditions. Other identified strains producing a variety of phenylspirodrimanes include Stachybotrys chartarum CGMCC 3.5365 and MUT 3308, though specific quantitative data for this compound from these strains is not yet available in the reviewed literature.[3][4]

Experimental Protocols

The following protocols are synthesized from methodologies described in the scientific literature for the cultivation of Stachybotrys chartarum, extraction of phenylspirodrimanes, and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Fungal Cultivation

-

Strain Maintenance: Stachybotrys chartarum strains (e.g., ATCC 34916) are maintained on appropriate solid media such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[2][5]

-

Culture for Metabolite Production:

-

Prepare sterile Petri dishes (90 mm) with the desired agar medium (e.g., MEA).

-

Inoculate the center of each agar plate with a small plug of a fresh, actively growing culture of S. chartarum.

-

Incubate the plates in the dark at 25°C for the desired time period (e.g., 7, 14, or 21 days) to allow for fungal growth and secondary metabolite production.[2]

-

Extraction of Phenylspirodrimanes

This protocol is adapted from the micro-scale extraction method described by Smedsgaard (1997) and applied in studies of Stachybotrys secondary metabolites.[6]

-

Sample Collection: From the fungal culture plate, excise a defined area of the mycelium and agar (e.g., a 1 cm² plug).

-

Extraction Solvent: Prepare an extraction solvent mixture, typically consisting of methanol, dichloromethane, and ethyl acetate with a small percentage of formic acid to improve extraction efficiency.

-

Extraction Procedure:

-

Place the agar plug in a glass vial.

-

Add a sufficient volume of the extraction solvent to completely cover the sample.

-

Sonicate the sample for 60 minutes in an ultrasonic bath.

-

After sonication, filter the extract through a 0.22 µm syringe filter to remove fungal biomass and agar debris.

-

-

Sample Preparation for LC-MS/MS: The filtered extract can be directly diluted with the initial mobile phase of the LC-MS/MS analysis (a "dilute-and-shoot" approach) or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent.[6]

LC-MS/MS Quantification of this compound

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (QqQ) is typically used for targeted quantification.[5][7]

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 15-20 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard or from previously published data.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.

-

-

Quantification: A calibration curve is constructed using serial dilutions of a certified this compound reference standard. The concentration of this compound in the samples is then determined by comparing the peak area of the analyte to the calibration curve.

Mandatory Visualizations

Signaling Pathway

The biosynthesis of phenylspirodrimanes in Stachybotrys is governed by a dedicated gene cluster (psd).[8] The pathway involves the convergence of the polyketide and terpenoid biosynthetic routes.

Caption: Proposed biosynthetic pathway of this compound in Stachybotrys chartarum.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from Stachybotrys chartarum cultures.

Caption: Workflow for this compound analysis from S. chartarum cultures.

Conclusion

This compound, a member of the phenylspirodrimane family of mycotoxins, is a significant secondary metabolite produced by certain strains of Stachybotrys chartarum. Understanding the strains that produce this compound, the conditions that favor its production, and robust analytical methods for its detection and quantification are crucial for ongoing research into its toxicological properties and potential therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers in this field. Further studies are warranted to expand the quantitative data on this compound production across a broader range of S. chartarum isolates and to fully elucidate the regulatory networks governing its biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stachybotrysin B: A Technical Guide to its Biological Activity and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachybotrysin B is a phenylspirodrimane secondary metabolite produced by the fungus Stachybotrys chartarum. While research into its specific biological activities and toxicological profile is still emerging, preliminary studies indicate a range of potentially significant effects, including antiviral, anti-inflammatory, neuroprotective, and antihyperlipidemic properties. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known biological activities with available quantitative data, outlining general experimental protocols for assessing these effects, and exploring the putative signaling pathways involved. It is important to note that specific toxicological data, such as LD50 and NOAEL values for this compound, are not yet established in the scientific literature. The toxicological information presented herein is largely extrapolated from studies on the producing organism, S. chartarum, and related mycotoxins.

Introduction

Stachybotrys chartarum, often referred to as "black mold," is known for producing a diverse array of secondary metabolites. Among these, the phenylspirodrimanes represent a class of compounds with complex chemical structures and varied biological activities. This compound belongs to this class and has garnered interest for its potential pharmacological applications. This document aims to consolidate the existing scientific knowledge on this compound to serve as a resource for researchers and professionals in drug development.

Biological Activity of this compound

Current research, while limited, suggests that this compound exhibits several biological activities. The following sections summarize these findings and present the available quantitative data in a structured format.

Antiviral Activity

This compound has demonstrated inhibitory effects against Human Immunodeficiency Virus (HIV) and Influenza A virus.

Table 1: Antiviral Activity of this compound

| Virus Target | Assay Type | Endpoint | Result (IC₅₀) | Citation |

| HIV-1 | p24 antigen assay | Inhibition of viral replication | 18.1 µM | [1] |

| Influenza A Virus | Cytopathic Effect (CPE) Reduction Assay | Inhibition of virus-induced cell death | 12.4 - 18.9 µM | [1] |

Neuroprotective Activity

Preliminary evidence suggests that this compound may offer protection against glutamate-induced toxicity in neuronal cells.

Table 2: Neuroprotective Activity of this compound

| Cell Line | Insult | Assay Type | Endpoint | Result | Citation |

| SK-N-SH | Glutamate | Cell Viability Assay (e.g., MTT) | Increased cell viability | Potent neuroprotection | [2] |

Anti-inflammatory Activity

This compound has been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 3: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Assay Type | Endpoint | Result | Citation |

| BV2 | LPS | Griess Assay | Inhibition of NO production | Potent anti-inflammatory potential | [2] |

Antihyperlipidemic Activity

In vitro studies indicate that this compound may have a role in regulating lipid metabolism by inhibiting lipid accumulation in liver cells.

Table 4: Antihyperlipidemic Activity of this compound

| Cell Line | Assay Type | Endpoint | Result | Citation |

| HepG2 | Lipid Accumulation Assay (e.g., Oil Red O staining) | Reduction of intracellular lipid droplets | Significant lipid-lowering potential | [2] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for the observed activities, the following sections outline the likely experimental workflows.

Antiviral Activity Assays

This assay quantifies the amount of HIV-1 p24 core antigen, a marker of viral replication.

-

Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured and infected with HIV-1 in the presence of varying concentrations of this compound.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Sample Collection: The cell culture supernatant is collected.

-

p24 Measurement: The concentration of p24 antigen in the supernatant is measured using a commercial ELISA kit.

-

Data Analysis: The IC₅₀ value is calculated by determining the concentration of this compound that inhibits p24 production by 50% compared to the untreated virus control.

This assay assesses the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Culture: A susceptible cell line (e.g., MDCK cells) is seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with Influenza A virus and simultaneously treated with different concentrations of this compound.

-

Incubation: The plates are incubated until widespread CPE is observed in the untreated virus control wells (typically 2-3 days).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric method, such as staining with crystal violet or using an MTT assay.

-

Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that protects 50% of the cells from virus-induced death.

Neuroprotective Activity Assay

This assay evaluates the protective effect of a compound against excitotoxicity.

-

Cell Culture: Human neuroblastoma SK-N-SH cells are cultured in multi-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a defined period.

-

Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.

-

Incubation: Cells are incubated with glutamate and this compound for a specified duration.

-

Cell Viability Assessment: Cell viability is measured using an MTT assay or similar method.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

Anti-inflammatory Activity Assay

This assay measures the inhibition of NO production in activated microglia.

-

Cell Culture: Murine microglial BV2 cells are seeded in 96-well plates.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for a period sufficient for NO to accumulate in the culture medium (typically 24 hours).

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is determined using the Griess reagent.

-

Data Analysis: The IC₅₀ value for the inhibition of NO production is calculated.

Antihyperlipidemic Activity Assay

This assay visualizes and quantifies the reduction of intracellular lipid droplets.

-

Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable format (e.g., 24-well plates).

-

Induction of Steatosis: Cells are treated with a mixture of oleic and palmitic acids to induce lipid accumulation.

-

Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The cells are incubated for a period to allow for changes in lipid content (e.g., 24 hours).

-

Staining: Intracellular lipid droplets are stained with Oil Red O.

-

Quantification: The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.

-

Data Analysis: The reduction in lipid accumulation is determined by comparing the absorbance of treated cells to that of untreated, steatotic cells.

Toxicological Profile of this compound

There is currently a significant lack of specific toxicological data for this compound. The information available is primarily for the producing organism, S. chartarum, and its more well-studied toxins, such as the trichothecenes (e.g., satratoxins).

Table 5: Toxicological Data for Related Mycotoxins (for reference)

| Toxin | Test Organism | Route of Administration | Endpoint | Value | Citation |

| Satratoxins (general) | Mammals | - | LD₅₀ | ~1.0 mg/kg body weight | [3] |

It is crucial to note that this compound is a phenylspirodrimane, structurally distinct from the highly toxic trichothecenes. Therefore, the toxicological profile of trichothecenes should not be directly extrapolated to this compound. Rigorous toxicological evaluation of purified this compound is required.

General Toxicological Testing Strategy

A standard toxicological assessment of this compound would involve a tiered approach as recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated. However, based on the observed biological activities and the known effects of other mycotoxins, several pathways are likely to be involved.

Putative Anti-inflammatory Signaling

The inhibition of nitric oxide production suggests that this compound may interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

Potential Involvement in Apoptosis and Cell Survival Pathways

The neuroprotective effects of this compound suggest an interaction with cell survival and apoptosis pathways. Trichothecenes, another class of mycotoxins from S. chartarum, are known to activate Mitogen-Activated Protein Kinase (MAPK) pathways , including ERK, JNK, and p38, which can lead to either apoptosis or cell survival depending on the cellular context. While not directly demonstrated for this compound, it is plausible that it may also modulate these pathways.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that warrant further investigation. The current data, while preliminary, suggest potential therapeutic applications in antiviral, neuroprotective, anti-inflammatory, and metabolic disorders. However, a significant knowledge gap exists regarding its toxicological profile and the specific molecular mechanisms underlying its effects.

Future research should focus on:

-

Comprehensive Toxicological Evaluation: Conducting standardized acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a complete safety profile.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound to understand its mode of action for each of its biological activities.

-

In Vivo Efficacy Studies: Validating the in vitro findings in relevant animal models to assess the therapeutic potential of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and minimize potential toxicity.

A thorough understanding of both the efficacy and safety of this compound will be critical for its potential development as a therapeutic agent.

References

Stachybotrysin B: A Technical Examination of its Mechanism of Action in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrysin B is a secondary metabolite classified under the phenylspirodrimanes, a major class of compounds produced by the fungus Stachybotrys chartarum. While much of the research on the toxicological effects of S. chartarum has centered on the highly potent macrocyclic trichothecenes, such as satratoxins, the biological activities of phenylspirodrimanes like this compound are an area of growing interest. These compounds are biosynthesized from the polyketide and terpene pathways and are characterized by a spirocyclic drimane and a phenyl moiety connected by a spirofuran ring.[1][2] This technical guide provides an in-depth analysis of the available scientific literature to elucidate the mechanism of action of this compound in mammalian cells, acknowledging the areas where data is sparse and further research is warranted.

Core Mechanisms of Action of Stachybotrys Metabolites

The toxicity of S. chartarum is attributed to a cocktail of mycotoxins, with the most extensively studied being the macrocyclic trichothecenes. These compounds are potent inhibitors of protein synthesis in eukaryotic cells.[3][4] They bind to the 60S ribosomal subunit, thereby halting the elongation step of translation.[4] This inhibition of protein synthesis triggers a ribotoxic stress response, which in turn activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK).[5][6] Activation of these pathways can lead to both pro-inflammatory cytokine expression and the induction of apoptosis (programmed cell death).[5][6]

While this compound belongs to a different chemical class (phenylspirodrimanes), it is crucial to understand this broader context of S. chartarum toxicity, as synergistic effects between different mycotoxins may occur.

Proposed Mechanism of Action of this compound

Direct, quantitative studies on the isolated effects of this compound are limited in the current body of scientific literature. However, by examining the activities of closely related phenylspirodrimanes, a probable mechanism of action for this compound can be proposed. The primary activities attributed to phenylspirodrimanes are anti-inflammatory and cytotoxic effects.

Anti-Inflammatory Activity

Recent mechanistic studies on novel phenylspirodrimanes isolated from a marine-derived Stachybotrys species have revealed a significant anti-inflammatory potential.[1] This activity is mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and a reduction in the generation of reactive oxygen species (ROS).[1]

The proposed anti-inflammatory mechanism is as follows:

-

Inhibition of ROS Generation: this compound likely mitigates the production of intracellular ROS in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Inactivation of NF-κB Signaling: By reducing ROS, which can act as signaling molecules, this compound may prevent the activation of the NF-κB pathway. This pathway is central to the inflammatory response, and its inactivation would lead to the downregulation of pro-inflammatory mediators.

-

Suppression of Pro-Inflammatory Cytokines and Enzymes: The inactivation of NF-κB results in the decreased expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β), all of which are key players in the inflammatory cascade.[1]

Cytotoxicity and Apoptosis Induction

Some phenylspirodrimanes have demonstrated cytotoxic effects on mammalian cells, although they are generally less potent than the macrocyclic trichothecenes.[7] The precise mechanism of phenylspirodrimane-induced cytotoxicity is not fully elucidated but may involve the induction of apoptosis. While specific studies on this compound are lacking, the broader family of S. chartarum toxins, including trichothecenes, are known to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[5] This often involves the activation of caspase cascades, which are central executioners of apoptosis. It is plausible that this compound contributes to the overall cytotoxicity of S. chartarum extracts, potentially through a similar, albeit less potent, apoptotic mechanism.

Quantitative Data

Specific quantitative data for this compound is scarce in the literature. However, data for other phenylspirodrimanes provides a proxy for the potential bioactivity of this compound class.

| Compound | Assay | Cell Line | Endpoint | Result | Reference |

| Chartarlactam (a novel phenylspirodrimane) | Nitric Oxide Production Inhibition | RAW 264.7 macrophages | IC₅₀ | 12.4 µM | [1] |

| Stachybotrychromenes A | Cytotoxicity (MTT Assay) | HepG2 | IC₅₀ | 73.7 µM | [8] |

| Stachybotrychromenes B | Cytotoxicity (MTT Assay) | HepG2 | IC₅₀ | 28.2 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assessment: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: The assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). Activated caspase-3 in apoptotic cell lysates cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.[12]

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a chilled lysis buffer to release the cytosolic contents, including caspases. Incubate on ice for 10-20 minutes.

-

Lysate Preparation: Centrifuge the lysed cells at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the cell debris. The supernatant contains the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

-

Caspase Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-200 µg) to each well.

-

Substrate Addition: Prepare a reaction buffer containing the DEVD-pNA substrate and add it to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

MAPK Pathway Activation: Western Blot Analysis

This technique is used to detect the phosphorylation (and thus activation) of MAPK proteins like ERK, p38, and JNK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the phosphorylated forms of the target MAPK proteins.

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p38). This is typically done overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Imaging: Capture the light signal on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of phosphorylated MAPK.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the MAPK to confirm equal protein loading.

Conclusion and Future Directions

The mechanism of action of this compound in mammalian cells is not yet fully characterized through direct studies. However, based on the known bioactivities of the broader class of phenylspirodrimanes, it is plausible that this compound exerts its effects primarily through anti-inflammatory and cytotoxic pathways. The proposed anti-inflammatory mechanism involves the suppression of ROS generation and subsequent inactivation of the NF-κB signaling pathway. Its cytotoxic effects are likely mediated through the induction of apoptosis, a hallmark of toxicity for many S. chartarum metabolites.

Significant research gaps remain. Future studies should focus on:

-

Isolating and purifying this compound to high concentrations to enable robust in vitro and in vivo studies.

-

Performing quantitative cytotoxicity and apoptosis assays with purified this compound across a range of mammalian cell lines to determine its IC₅₀ values and specific cellular targets.

-

Investigating the direct impact of this compound on signaling pathways , particularly the NF-κB and MAPK pathways, using techniques such as Western blotting and reporter gene assays.

-

Exploring potential synergistic effects of this compound with other S. chartarum mycotoxins to understand its role in the overall toxicity of this fungus.

A more complete understanding of the mechanism of action of this compound will provide valuable insights for researchers in toxicology, pharmacology, and drug development, and may help to better assess the health risks associated with exposure to Stachybotrys chartarum.

References

- 1. Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. realtimelab.com [realtimelab.com]

- 7. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stachybotrysin B in "Sick Building Syndrome": A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Sick building syndrome" (SBS) describes a collection of nonspecific symptoms experienced by occupants of a building that appear to be linked to time spent in the building. Exposure to mycotoxins from indoor mold growth, particularly from Stachybotrys chartarum, has been investigated as a potential etiological agent. While much of the research has focused on the highly cytotoxic macrocyclic trichothecenes produced by this mold, other secondary metabolites, such as the phenylspirodrimanes, are also produced and may contribute to the adverse health effects associated with SBS. This technical guide provides an in-depth analysis of Stachybotrysin B, a phenylspirodrimane mycotoxin produced by S. chartarum. Due to the limited specific data on this compound, this paper also discusses the broader context of phenylspirodrimanes and the general toxicological profile of S. chartarum toxins, providing a framework for future research and drug development.

Introduction: this compound and its Place in "Sick Building Syndrome"

Stachybotrys chartarum, often referred to as "black mold," is a fungus that thrives in water-damaged buildings and produces a variety of mycotoxins.[1][2] These toxins are secondary metabolites that can have adverse effects on human and animal health. The complex of symptoms associated with exposure to indoor mold is often termed "sick building syndrome" (SBS).[3][4]

S. chartarum produces several classes of mycotoxins, including the well-studied macrocyclic trichothecenes (e.g., satratoxins) and the less characterized phenylspirodrimanes (PSDs).[5][6] this compound belongs to the PSD class of mycotoxins.[6][7] While macrocyclic trichothecenes are potent inhibitors of protein synthesis and induce apoptosis and inflammation, PSDs are generally considered to be immunosuppressive.[6][8][9] The co-occurrence of these different classes of mycotoxins in contaminated environments complicates the attribution of specific health effects to a single compound.

This guide focuses on the current understanding of this compound, acknowledging the significant gaps in the literature for this specific compound and drawing upon the broader knowledge of S. chartarum toxicology to provide a comprehensive overview for researchers.

Quantitative Data on Stachybotrys chartarum Mycotoxins

Quantitative data specifically for this compound is scarce in the public domain. The following tables summarize available quantitative data for macrocyclic trichothecenes and general S. chartarum spore toxicity, which provide context for the potential effects of this compound.

Table 1: In Vivo Toxicity Data for Satratoxin G (a Macrocyclic Trichothecene)

| Endpoint | Species | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference |

| Olfactory Sensory Neuron Apoptosis | Mouse | Intranasal | 5 µg/kg body weight | 25 µg/kg body weight | [10] |

Table 2: In Vitro Cytotoxicity of Satratoxin G

| Cell Line | Assay | Effective Concentration | Effect | Reference |

| PC-12 (rat pheochromocytoma) | DNA Fragmentation | ≥ 10 ng/mL | Induction of apoptosis | This information is synthesized from various sources describing satratoxin effects. |

Table 3: General Cytotoxicity of Stachybotrys chartarum Spore Extracts

| Cell Line | Assay | Observation | Reference |

| Fetal rat lung fibroblasts, Fetal alveolar type II cells, Human A549 cells | MTT Assay | Significant decrease in cell viability upon exposure to spore extracts | [11] |

Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Toxin Exposure: Treat cells with various concentrations of the mycotoxin (or extract) and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12]

-

Cell Culture and Treatment: Culture cells and treat with the mycotoxin of interest for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash cells with a binding buffer and then stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

LC-MS/MS for Mycotoxin Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying mycotoxins.[7][10][13]

-

Sample Preparation: Extract mycotoxins from the sample matrix (e.g., culture material, environmental samples) using an appropriate solvent (e.g., acetonitrile/water).

-

Chromatographic Separation: Inject the extract into an HPLC system equipped with a suitable column to separate the different mycotoxins.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each mycotoxin of interest.

-

Quantification: Create a calibration curve using certified reference standards to quantify the amount of each mycotoxin in the sample.

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms of S. chartarum toxicity have been primarily elucidated through studies on macrocyclic trichothecenes. These toxins are known to induce a ribotoxic stress response, leading to the activation of several signaling pathways that regulate inflammation and apoptosis.[8][14] The specific role of this compound in these pathways is an area for future investigation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Stachybotrys toxins activate MAPK pathways, including ERK, p38, and JNK.[14] This activation is a key event in the cellular response to these toxins and contributes to both apoptosis and the expression of pro-inflammatory cytokines.

NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Stachybotrys toxins can modulate NF-κB activity, contributing to the production of inflammatory cytokines.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sick building syndrome (SBS) and exposure to water-damaged buildings: time series study, clinical trial and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The possible role of fungal contamination in sick building syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Update on Stachybotrys chartarum—Black Mold Perceived as Toxigenic and Potentially Pathogenic to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mass Spectrometry-Based Strategy for Direct Detection and Quantification of Some Mycotoxins Produced by Stachybotrys and Aspergillus spp. in Indoor Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. realtimelab.com [realtimelab.com]

- 9. researchgate.net [researchgate.net]

- 10. A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Discovery and First Isolation of Stachybotrysin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrysin B is a notable secondary metabolite produced by certain species of the fungus Stachybotrys. This technical guide provides a comprehensive overview of the discovery and initial isolation of this compound, with a focus on the experimental methodologies and quantitative data presented in the primary literature. The information is intended to serve as a detailed resource for researchers in natural product chemistry, mycology, and drug development.

Discovery Context

This compound was first reported as "Stachybotrin B" in a 1992 publication in The Journal of Organic Chemistry by Xuemin Xu, Florecita S. De Guzman, James B. Gloer, and Carol A. Shearer.[1][2] The discovery was the result of screening a brackish water isolate of a new Stachybotrys species, designated CS-710-1, for novel bioactive compounds.[1] This finding highlighted the potential of aquatic and semi-aquatic fungi as a source of unique natural products.

Experimental Protocols

The following sections detail the key experimental procedures employed in the first isolation of this compound, based on the original discovery paper and supplemented with general methods for the isolation of Stachybotrys metabolites.

Fungal Strain and Fermentation

-

Organism: A new species of Stachybotrys, strain CS-710-1, isolated from a brackish water environment.[1]

-

Culture Medium: The fungus was cultured in a liquid medium. While the exact composition from the original paper is not detailed here, a common medium for Stachybotrys cultivation for secondary metabolite production is Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

-

Fermentation Conditions: Large-scale liquid cultures were established and incubated to allow for the production and accumulation of secondary metabolites.

Extraction and Initial Fractionation

The isolation of this compound began with the extraction of the fungal culture. A general workflow for such an extraction is as follows:

The liquid culture was extracted with an organic solvent, ethyl acetate, to partition the secondary metabolites from the aqueous culture medium and fungal mycelia.[1] The resulting organic phase was then concentrated to yield a crude extract.

Chromatographic Purification

The crude ethyl acetate extract was subjected to chromatographic techniques to isolate the individual compounds.

-

Preparative Thin-Layer Chromatography (TLC): The initial purification of this compound was achieved using preparative TLC.[1] This method allows for the separation of compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.

-

High-Performance Liquid Chromatography (HPLC): While the original paper relied on preparative TLC, modern isolation protocols for Stachybotrys metabolites often employ reversed-phase HPLC for final purification to achieve high purity.

Data Presentation

The quantitative data from the first isolation of this compound, as reported by Xu et al. (1992), is summarized below.

| Compound | Molecular Formula | Molecular Weight | Source Organism |

| This compound | C₂₅H₃₄O₆ | 430.5 | Stachybotrys sp. CS-710-1 |

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structure elucidation was NMR. The original study utilized a suite of 1D and 2D NMR experiments, including:[1]

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Multiple Quantum Coherence (HMQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecule.

The biosynthetic pathway for phenylspirodrimanes, the class of compounds to which this compound belongs, is a complex process. A simplified representation of the general pathway is shown below.

Conclusion

The discovery and first isolation of this compound from a novel brackish water Stachybotrys species demonstrated the value of exploring unique ecological niches for novel bioactive compounds. The application of advanced spectroscopic techniques was crucial for the successful elucidation of its complex chemical structure. This foundational work has paved the way for further research into the biological activities and potential therapeutic applications of this compound and related phenylspirodrimane mycotoxins.

References

Phenylspirodrimanes: A Comprehensive Technical Review of Their Chemistry, Biosynthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phenylspirodrimanes, a class of meroterpenoid natural products. Phenylspirodrimanes are characterized by a unique spirocyclic ring system fusing a drimane-type sesquiterpenoid and a substituted benzene ring. Primarily isolated from fungi of the genus Stachybotrys, these compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral properties. This document summarizes the current knowledge on their isolation, structural diversity, biosynthesis, and mechanisms of action, presenting quantitative data in structured tables and detailing key experimental methodologies.

Core Chemical Structure and Diversity

Phenylspirodrimanes share a common skeletal framework but exhibit considerable structural diversity through variations in oxygenation patterns, glycosylation, and dimerization. This structural variety contributes to their wide range of biological activities.

Figure 1: General chemical structure of the phenylspirodrimane core.

Isolation and Purification of Phenylspirodrimanes

Phenylspirodrimanes are typically isolated from fungal cultures, most notably from various strains of Stachybotrys chartarum. The general workflow for their isolation and purification is outlined below.

Figure 2: General experimental workflow for the isolation and purification of phenylspirodrimanes.

Detailed Experimental Protocol: Isolation and Purification

1. Fungal Cultivation:

-

Stachybotrys sp. is cultured on a suitable solid or in a liquid medium (e.g., potato dextrose agar/broth) and incubated at an appropriate temperature (typically 25-28°C) for a period of 2-4 weeks.[1]

2. Extraction:

-

The fungal mycelium and the culture medium are extracted exhaustively with organic solvents such as ethyl acetate (EtOAc) or methanol (MeOH).

-

The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Fractionation:

-

The crude extract is subjected to silica gel column chromatography.

-

A stepwise gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether/CH2Cl2 followed by CH2Cl2/MeOH.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Purification:

-

Fractions containing phenylspirodrimanes are further purified by preparative HPLC, often using a C18 reversed-phase column.

-

A gradient of methanol and water is a commonly used mobile phase.[2]

-

Pure compounds are obtained upon evaporation of the solvents.

5. Structure Elucidation:

-

The structures of the isolated pure compounds are determined by a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

-

The absolute configuration is often determined by X-ray crystallography or by comparing experimental and calculated electronic circular dichroism (ECD) spectra.

Biosynthesis of Phenylspirodrimanes

The biosynthesis of phenylspirodrimanes follows a hybrid polyketide-terpenoid pathway.[3] The key precursors are farnesyl diphosphate (FPP) from the mevalonate pathway and orsellinic acid from the polyketide pathway. Recent studies have identified a biosynthetic gene cluster (psd) in Stachybotrys sp. responsible for their production.[4][5]

Figure 3: Proposed biosynthetic pathway of phenylspirodrimanes.

Biological Activities and Mechanisms of Action

Phenylspirodrimanes exhibit a broad spectrum of biological activities, which are summarized in the tables below. The primary reported activities include cytotoxicity against various cancer cell lines, antibacterial effects, and anti-HIV activity.

Cytotoxic Activity

Several phenylspirodrimanes have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis through a caspase-dependent pathway.[6]

Figure 4: Proposed caspase-dependent apoptosis pathway induced by cytotoxic phenylspirodrimanes.

1. Cell Seeding:

-

Cancer cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

2. Compound Treatment:

-

The cells are then treated with various concentrations of the phenylspirodrimane compounds (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 72 hours).[3]

3. MTT Addition:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

4. Formazan Solubilization:

-

The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

5. Absorbance Measurement:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Activity

Certain phenylspirodrimanes have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

1. Inoculum Preparation:

-

A standardized bacterial inoculum (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium.

2. Serial Dilution:

-

The phenylspirodrimane compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation:

-

Each well is inoculated with the standardized bacterial suspension.

4. Incubation:

-

The plate is incubated at 37°C for 18-24 hours.

5. MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-HIV Activity

Some phenylspirodrimanes have been reported to inhibit the replication of HIV-1 by targeting the reverse transcriptase (RT) enzyme. The mechanism is believed to be non-nucleoside reverse transcriptase inhibition.[5]

Figure 5: Mechanism of HIV-1 Reverse Transcriptase inhibition by phenylspirodrimanes as non-nucleoside inhibitors (NNRTIs).

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of representative phenylspirodrimanes.

Table 1: Selected Phenylspirodrimanes and their Biological Activities

| Compound | Source Organism | Biological Activity | IC50 / MIC | Reference |

| Stachybotrin K | Stachybotrys sp. 3A00409 | Reversal of multidrug resistance | - | [3] |

| Stachybotrysin B | Stachybotrys sp. 3A00409 | Reversal of multidrug resistance | - | [3] |

| Stachybotrins D-F | Stachybotrys chartarum MXH-X73 | Anti-HIV-1 activity | EC50: 6.2 - 23.8 µM | [5] |

| Stachybochartins A-D, G | Stachybotrys chartarum | Cytotoxicity (MDA-MB-231, U-2OS) | IC50: 4.5 - 21.7 µM | [6] |

| Stachybotrylactam | Stachybotrys chartarum | Immunosuppressive effects | - |

Table 2: Representative ¹H NMR Spectroscopic Data for a Phenylspirodrimane (Stachybotrin K in DMSO-d₆, 400 MHz)

| Position | δH (ppm), mult. (J in Hz) |

| 1α | 1.45, m |

| 1β | 1.35, m |

| 2α | 1.65, m |

| 2β | 1.55, m |

| 3 | 3.30, m |

| 5 | 1.85, d (12.0) |

| 6α | 1.50, m |

| 6β | 1.25, m |

| 7α | 1.75, m |

| 7β | 1.60, m |

| 11α | 2.95, d (16.0) |

| 11β | 2.80, d (16.0) |

| 12 | 0.85, s |

| 13 | 0.95, s |

| 14 | 0.75, d (6.8) |

| 15 | 1.00, s |

| 3' | 6.90, s |

| 8' | 4.62, s |

| 11' | 6.96, d (8.0) |

| 12' | 7.15, t (8.0) |

| 13' | 6.85, t (8.0) |

| 14' | 7.31, d (6.9) |

| Note: This is a representative example, and chemical shifts may vary slightly between different phenylspirodrimanes and experimental conditions.[3] |

Table 3: Representative ¹³C NMR Spectroscopic Data for a Phenylspirodrimane (Stachybotrin K in DMSO-d₆, 100 MHz)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 18.2 |

| 3 | 41.5 |

| 4 | 33.0 |

| 5 | 55.0 |

| 6 | 21.5 |

| 7 | 36.0 |

| 8 | 85.0 |

| 9 | 58.0 |

| 10 | 39.0 |

| 11 | 30.0 |

| 12 | 28.0 |

| 13 | 21.0 |

| 14 | 16.0 |

| 15 | 14.5 |

| 1' | 130.0 |

| 2' | 125.0 |

| 3' | 118.0 |

| 4' | 155.0 |

| 5' | 115.0 |

| 6' | 140.0 |

| 8' | 65.0 |

| 9' | 125.7 |

| 10' | 152.8 |

| 11' | 115.5 |

| 12' | 128.2 |

| 13' | 119.2 |

| 14' | 122.5 |

| Note: This is a representative example, and chemical shifts may vary slightly between different phenylspirodrimanes and experimental conditions.[3] |

Conclusion

Phenylspirodrimanes represent a fascinating and biologically significant class of natural products. Their complex chemical structures and potent biological activities make them promising candidates for drug discovery and development, particularly in the areas of oncology, infectious diseases, and immunology. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and develop synthetic strategies to access novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource for researchers embarking on or continuing their work in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of Stachybotrysin B in indoor environments

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a variety of mycotoxins. While much of the scientific focus has been on macrocyclic trichothecenes like satratoxins, another class of secondary metabolites, the phenylspirodrimanes, is also produced and may contribute to adverse health effects. This technical guide focuses on Stachybotrysin B, a member of the phenylspirodrimane family. It summarizes the current knowledge on its natural occurrence in indoor environments, details the analytical methods for its detection, and explores the limited understanding of its biological effects and signaling pathways. Due to a scarcity of research specifically on this compound, data on the broader class of phenylspirodrimanes is included to provide a more complete picture, with the distinction clearly noted.

Natural Occurrence of Phenylspirodrimanes in Indoor Environments

Quantitative data on the concentration of this compound in indoor environments is limited in publicly available literature. However, studies analyzing for a range of Stachybotrys mycotoxins have detected and quantified related phenylspirodrimanes in building materials and settled dust. These compounds are often found alongside other mycotoxins produced by S. chartarum.[1][2]

The production of specific mycotoxins, including phenylspirodrimanes, is dependent on the substrate and growth conditions.[3] For instance, different culture media can significantly alter the quantities of related compounds like stachybotryamide and stachybotrylactam produced by S. chartarum.[3][4]

Table 1: Quantitative Data on Phenylspirodrimanes in Fungal Cultures and Indoor Samples

| Compound Class | Specific Compound | Matrix | Concentration | Reference |

| Phenylspirodrimanes | Stachybotryamide | S. chartarum culture on Potato Dextrose Agar (PDA) | 109,000 ng/g | [3][4] |

| Stachybotryamide | S. chartarum culture on Malt Extract Agar (MEA) | 62,500 ng/g | [3][4] | |

| Stachybotrylactam | S. chartarum culture on Potato Dextrose Agar (PDA) | 27,100 ng/g | [3][4] | |